molecular formula C14H21N3O4S B2411372 N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide CAS No. 2094182-38-2

N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide

Cat. No. B2411372
CAS RN: 2094182-38-2
M. Wt: 327.4
InChI Key: CQKVFUAREXDCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMOG is a hypoxia-mimetic agent that has been used extensively in the study of hypoxia-inducible factor (HIF) and its role in various physiological and pathological conditions.

Mechanism of Action

DMOG acts as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide-α subunits under normoxic conditions, leading to their degradation. By inhibiting PHD enzymes, DMOG stabilizes this compound-α subunits and promotes their translocation to the nucleus, where they activate downstream genes involved in various cellular processes.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects, including the activation of angiogenesis, erythropoiesis, and glycolysis pathways. DMOG has also been shown to promote stem cell differentiation and pluripotency. However, the exact mechanisms underlying these effects are still under investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. DMOG is also relatively easy to synthesize and purify, making it accessible to researchers. However, DMOG has some limitations, including its non-specific effects on other cellular pathways and the potential for off-target effects.

Future Directions

There are several future directions for research involving DMOG. One area of interest is the development of more selective PHD inhibitors that can target specific isoforms of PHD enzymes. Another area of interest is the identification of downstream targets of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide that are responsible for its effects on cellular processes. Additionally, there is a need for more in-depth studies on the potential side effects and toxicity of DMOG in vivo.

Synthesis Methods

DMOG can be synthesized through a multi-step process involving the reaction of methyl 4,6-dichloro-2-methanesulfonylpyrimidine-5-carboxylate with 2,2-dimethyloxirane in the presence of a base, followed by hydrolysis and subsequent purification steps. The yield of DMOG can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

DMOG has been extensively used in scientific research to study the role of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide in various physiological and pathological conditions such as cancer, ischemia, inflammation, and wound healing. DMOG has been shown to stabilize this compound-1α and this compound-2α under normoxic conditions, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and glycolysis. DMOG has also been used to study the effects of hypoxia on stem cell differentiation and pluripotency.

properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-9-8-15-13(22(4,19)20)17-11(9)12(18)16-10-5-6-21-14(2,3)7-10/h8,10H,5-7H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKVFUAREXDCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)NC2CCOC(C2)(C)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.